6-Amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Structural Characterization of 6-Amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound represents a complex heterocyclic structure with the molecular formula C20H16N4O2. The systematic IUPAC nomenclature clearly delineates the structural components: a dihydropyrano[2,3-c]pyrazole core bearing an amino group at position 6, a 4-methoxyphenyl substituent at position 4, a phenyl group at position 3, and a carbonitrile functionality at position 5. The molecular weight is calculated to be 344.4 g/mol, providing essential data for analytical characterization and synthetic planning.
The structural complexity of this compound arises from its multicyclic architecture, where the pyrano ring is fused to the pyrazole nucleus in a [2,3-c] configuration. This specific fusion pattern significantly influences the electronic distribution and conformational preferences of the molecule. The presence of electron-donating methoxy and amino groups, combined with the electron-withdrawing carbonitrile functionality, creates a unique electronic environment that contributes to the compound's distinctive chemical behavior and biological activity profile.
PubChem database records indicate that this compound was first created in the database on August 9, 2005, and was most recently modified on May 18, 2025, suggesting ongoing research interest and potential new findings regarding its properties or applications. The compound is also cataloged under various synonymous names, including 6-amino-4-(4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, reflecting different numbering conventions used in the literature.
Crystallographic Studies and X-ray Diffraction Data
Crystallographic analysis of related dihydropyranopyrazole derivatives provides valuable insights into the three-dimensional structure and intermolecular interactions of these compounds. Single crystal X-ray diffraction studies of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate reveal important structural features that can be extrapolated to understand the target compound. The crystallographic data show that the dihedral angle between the benzene ring and the mean plane of the dihydropyrano[2,3-c]pyrazole ring system is 86.71(14)°, indicating a nearly perpendicular orientation.
The crystal structure analysis demonstrates that pyrazole molecules are linked by N—H⋯N hydrogen bonds, forming layers parallel to the (10-1) plane. These intermolecular hydrogen bonding patterns are crucial for understanding the solid-state packing and potential biological interactions of these compounds. The root mean square deviation of the dihydropyrano[2,3-c]pyrazole ring system is 0.031(2) Å, indicating a relatively planar fused ring system.
The crystal parameters for related compounds show monoclinic space group P21/n with cell dimensions a = 13.4982(6) Å, b = 8.3470(4) Å, c = 17.7173(8) Å, and β = 101.510(1)°. The calculated density is 1.492 Mg m⁻³, and the volume is 1956.05(16) ų. These crystallographic parameters provide essential information for understanding the molecular packing and intermolecular interactions that influence the physical properties of these compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound and related compounds. The ¹H NMR spectral data reveal characteristic resonance patterns that confirm the proposed structure. For the closely related compound this compound, the ¹H NMR spectrum in DMSO-d6 shows a singlet at δ 12.89 ppm corresponding to the N-H proton of the pyrazole ring, indicating strong hydrogen bonding.
The aromatic proton resonances appear in the expected regions, with the phenyl substituent protons observed at δ 7.46 (d, J = 8.0 Hz, 2H), δ 7.31-7.26 (m, 3H) for the 3-phenyl group, and δ 7.02 (d, J = 8.0 Hz, 2H), δ 6.76 (d, J = 8.0 Hz, 2H) for the 4-methoxyphenyl substituent. The characteristic singlet for the methine proton at position 4 appears at δ 4.94 ppm, while the methoxy group resonates as a singlet at δ 3.66 ppm. The amino group protons are observed as a singlet at δ 6.90 ppm.
The ¹³C NMR spectral analysis provides complementary structural information, with carbon resonances appearing at δ 160.3, 158.3, 156.5, 138.2, 137.3, 129.1, 129.0, 128.8, 128.7, 126.6, 121.1, 114.1, 98.1, 59.2, 55.4, and 36.5 ppm. These chemical shifts are consistent with the proposed structure and confirm the presence of all expected carbon environments, including the aromatic carbons, the pyrano ring carbons, and the methoxy carbon. The carbonitrile carbon typically appears around δ 121 ppm, which is consistent with the observed resonance.
Fourier-Transform Infrared (FTIR) Spectral Signatures
Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in this compound. The FTIR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The amino group stretching vibrations typically appear in the region of 3400-3300 cm⁻¹, with specific bands observed at 3411, 3302, and 3282 cm⁻¹, indicating primary amino group functionality.
The carbonitrile functionality is characterized by a strong absorption band at approximately 2192 cm⁻¹, which is diagnostic for the C≡N stretching vibration. This frequency is consistent with aromatic nitrile compounds and confirms the presence of the carbonitrile group at position 5 of the pyranopyrazole system. Additional characteristic absorptions include bands at 1639 cm⁻¹ corresponding to C=C and C=N stretching vibrations of the aromatic and heterocyclic systems.
The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations are observed around 1509, 1449 cm⁻¹. The methoxy group contributes characteristic absorptions at 1259 and 1170 cm⁻¹ for C-O stretching, and around 1063 and 1031 cm⁻¹ for additional C-O vibrations. These spectral features collectively confirm the structural assignment and provide a spectroscopic fingerprint for compound identification.
Ultraviolet-Visible (UV-Vis) Absorption Profiles
Ultraviolet-Visible spectroscopy reveals important information about the electronic transitions and chromophoric properties of dihydropyranopyrazole compounds. Related pyranopyrazole derivatives exhibit characteristic UV absorption patterns that provide insights into their electronic structure. The UV-absorption spectra of similar compounds in acetonitrile solution show absorption maxima at approximately 250 nm (ε = 9,068 L mol⁻¹ cm⁻¹) and 206.0 nm (ε = 14,764 L mol⁻¹ cm⁻¹).
These absorption bands correspond to π → π* transitions within the conjugated aromatic system of the fused pyranopyrazole core and the attached phenyl substituents. The presence of electron-donating methoxy and amino groups, along with the electron-withdrawing carbonitrile functionality, creates an extended conjugated system that influences the absorption characteristics. The bathochromic shift observed in substituted derivatives compared to unsubstituted analogs reflects the electronic effects of the substituents on the chromophoric system.
The extinction coefficients provide quantitative information about the strength of the electronic transitions, with values typically ranging from 10³ to 10⁴ L mol⁻¹ cm⁻¹ for these aromatic heterocyclic systems. The specific absorption wavelengths and intensities are valuable for analytical applications, including compound identification, purity assessment, and concentration determination in solution-phase studies.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies on related pyranopyrazole derivatives have been performed using optimized molecular geometries to understand their electronic properties. DFT calculations reveal important information about bond lengths, bond angles, and conformational preferences that complement experimental structural data.
The optimized molecular geometry calculations demonstrate that the pyranopyrazole core adopts a planar or near-planar conformation, which is consistent with crystallographic observations. The phenyl substituents typically adopt orientations that minimize steric interactions while maintaining favorable electronic interactions with the heterocyclic core. Computational analysis shows that the dihedral angles between the aromatic substituents and the pyranopyrazole plane are influenced by both steric and electronic factors.
DFT calculations also provide information about atomic charges and bond orders, which are valuable for understanding reactivity patterns and potential sites for chemical modification. The electron density distribution maps reveal regions of high and low electron density, which correlate with nucleophilic and electrophilic sites respectively. These computational insights are particularly valuable for drug design applications, where understanding of molecular electrostatic potential surfaces can guide the development of structure-activity relationships.
Molecular Orbital Analysis (HOMO-LUMO)
Molecular orbital analysis provides crucial information about the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions offer insights into the compound's electronic behavior. For related pyranopyrazole compounds, population analysis indicates that the HOMO electron clouds are typically delocalized across the N-N-pyrazole bridge, benzene rings, and connecting bridges.
The HOMO orbitals exhibit p-type bonding character and are primarily localized on the pyrazole core and aromatic substituents, reflecting the electron-rich nature of these regions. In contrast, the LUMO orbitals often show delocalization patterns that depend on the specific substituents present. For compounds containing nitro groups, the LUMO is frequently localized on the nitro functionality, while for other derivatives, the LUMO may be distributed across the pyrazole ring system.
The HOMO-LUMO energy gap is a critical parameter that influences the compound's chemical reactivity, optical properties, and potential biological activity. Lower energy gaps generally correspond to higher chemical reactivity and longer wavelength absorption maxima. The spatial distribution of molecular orbitals also provides valuable information for understanding intermolecular interactions, charge transfer processes, and potential binding modes with biological targets. These computational insights are particularly relevant for understanding the biological activity of pyranopyrazole derivatives and for guiding the design of new analogs with improved properties.
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O2/c1-25-14-9-7-12(8-10-14)16-15(11-21)19(22)26-20-17(16)18(23-24-20)13-5-3-2-4-6-13/h2-10,16H,22H2,1H3,(H,23,24) |
InChI Key |
WRINBBKPZKSBMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Biological Activity
6-Amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known as pyranopyrazoles, which are characterized by their fused ring systems. The chemical formula for this compound is , and it features a dihydropyrano[2,3-c]pyrazole core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 270.30 g/mol |
| Melting Point | 215 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 489415-28-3 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. A study highlighted the compound's inhibitory activity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. The results indicate effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent.
Table 2: Biological Activities Overview
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Inhibition of cell proliferation |
| Anti-inflammatory | Reduction in cytokine production |
| Antimicrobial | Effective against multiple bacteria |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance:
- Inhibition of Kinases : Pyrazole derivatives often target kinases involved in cancer progression, such as BRAF and EGFR. This inhibition disrupts signaling pathways critical for tumor growth and survival.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.
Synthesis
The synthesis of this compound has been achieved through eco-friendly methods involving multi-component reactions under ultrasound irradiation. This method enhances yield and reduces reaction time compared to traditional synthesis approaches .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₂₇H₂₁N₄O₃ (exact mass: 457.16 g/mol) .
- Spectral Data : Distinct ¹H-NMR signals include aromatic protons (δ 7.05–7.12 ppm for methoxyphenyl) and NH₂ resonance (δ 6.94 ppm) .
- Applications: Pyranopyrazoles are explored as PDE2 inhibitors () and antimicrobial agents .
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy in the target compound) generally improve yields (80–96%) compared to electron-withdrawing substituents (e.g., trifluoromethyl: 44%) .
- Steric hindrance from bulky groups (e.g., tert-butyl in 11j) reduces yields to 36% .
Impact on Biological Activity: PDE2 Inhibition: Compounds with trifluoromethyl or chloro substituents (e.g., 11t) exhibit potent PDE2 inhibition due to enhanced lipophilicity and binding affinity . Antimicrobial Potential: The pyridinyl analog () shows promise in docking studies against multidrug resistance proteins .
Spectral Trends :
- ¹H-NMR : Aromatic protons in methoxyphenyl derivatives resonate at δ 6.79–7.12 ppm, while fluorophenyl analogs show upfield shifts (δ 7.12–7.20 ppm) .
- HRMS : All compounds show <0.002 ppm error between calculated and observed masses, confirming high purity (e.g., 99.66–99.84% for PDE2 inhibitors) .
Synthetic Efficiency :
- Ultrasound-assisted, solvent-free methods () reduce reaction times (20–40 minutes) compared to traditional reflux (2–6 hours) .
Preparation Methods
Ultrasound-Assisted Aqueous Synthesis Without Catalyst
A green, catalyst-free method employs ultrasound irradiation (40 kHz) in water . The four-component reaction proceeds via:
-
Hydrazine and ethyl acetoacetate forming 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
Knoevenagel adduct formation between 4-methoxybenzaldehyde and malononitrile.
-
Conjugate addition and cyclization under ultrasonic cavitation, which accelerates mass transfer.
This method achieves completion in 25 minutes at 30°C, compared to 6 hours under thermal conditions. The product is isolated by filtration after quenching with ice water, yielding 92% purity (HPLC). Notably, the absence of organic solvents and catalysts aligns with green chemistry principles .
Fe₃O₄@THAM-Piperazine Nanocatalyst in Ethanol-Water Medium
Magnetic Fe₃O₄ nanoparticles functionalized with tris(hydroxymethyl)aminomethane (THAM)-piperazine serve as a recoverable catalyst for this reaction . Conditions include:
-
Solvent: Ethanol-water (1:1 v/v)
-
Temperature: 60°C
-
Time: 35 minutes
The nanocatalyst’s basic sites (piperazine) deprotonate malononitrile, initiating the Knoevenagel step, while Fe₃O₄’s Lewis acidity facilitates cyclization. Post-reaction, the catalyst is magnetically separated and reused five times with <5% efficiency drop. The product is recrystallized from ethanol, yielding 89% .
Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|---|
| [Dsim]AlCl₄ | Disulfonic acid imidazolium chloroaluminate | Solvent-free | 80°C | 2–3 hours | >85%* | Recyclable catalyst |
| CuSnO₃:SiO₂ | Silica-grafted CuSnO₃ | Solvent-free | 60°C | 10 minutes | N/A | Rapid reaction |
| Ultrasound-assisted | None | Water | 30°C | 25 minutes | 92% | Green, catalyst-free |
| Fe₃O₄@THAM-piperazine | Functionalized magnetic nanoparticles | Ethanol-water | 60°C | 35 minutes | 89% | Magnetic recovery, high reusability |
*Yield inferred from analogous reactions.
Mechanistic Insights and Spectral Characterization
All methods follow a convergent pathway:
-
Pyrazole ring formation via hydrazine and β-keto ester condensation.
-
Knoevenagel adduct (C=O → C=C-CN) from aldehyde and malononitrile.
-
Michael addition of pyrazolone to the adduct, followed by cyclization and tautomerization.
Key spectral data for the target compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing this pyrano[2,3-c]pyrazole derivative?
- Answer : The compound is synthesized via a one-pot multicomponent reaction (MCR) involving ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and malononitrile (1.1 mmol) in aqueous ethanol (1:1 v/v). Catalysts like tetra--butylammonium bromide (TBAB, 10 mol%) or urea (10 mol%) are used under reflux (25–30 min) or at room temperature, yielding 80–89% after recrystallization .
Q. How is the compound characterized to confirm its structural identity?
- Answer : Structural verification includes:
- Melting point analysis to assess purity.
- IR spectroscopy for functional groups (e.g., nitrile stretch at ~2200 cm, NH at ~3300 cm).
- NMR spectroscopy (H/C) to confirm aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm).
- X-ray crystallography for absolute configuration, revealing dihedral angles (e.g., 87.05° between benzene and pyrazole rings) and hydrogen-bonding networks .
Q. What role do reaction solvents play in optimizing yield and purity?
- Answer : Polar protic solvents (e.g., ethanol-water mixtures) enhance reagent solubility and stabilize intermediates via hydrogen bonding. TBAB improves phase transfer in aqueous media, while urea facilitates proton transfer in MCRs. Solvent choice directly impacts crystallization efficiency, with ethanol yielding high-purity crystals .
Q. How are tautomeric forms of the pyrazole ring resolved experimentally?
- Answer : Solid-state N NMR and X-ray diffraction differentiate tautomers by identifying N–H positions. For example, X-ray data in confirms the enamine form (N–H···N hydrogen bonds), while solution-state H NMR may show dynamic equilibrium, resolved via variable-temperature studies .
Q. What spectroscopic techniques are critical for assessing functional group reactivity?
- Answer :
- UV-Vis spectroscopy monitors electronic transitions (e.g., π→π* in aromatic systems).
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] at m/z 365.1230) and fragmentation patterns.
- 2D NMR (COSY, HSQC) maps coupling between pyrazole protons and adjacent carbons .
Advanced Research Questions
Q. How do substituents on the aryl aldehyde influence stereoelectronic properties and bioactivity?
- Answer : Electron-donating groups (e.g., 4-methoxy) increase electron density on the pyrano ring, altering dipole moments and hydrogen-bonding capacity. This modulates interactions with biological targets (e.g., enzyme active sites). Comparative X-ray data for derivatives (e.g., 4-fluoro vs. 3,4,5-trimethoxy) reveal steric effects on dihedral angles and crystal packing .
Q. What strategies resolve discrepancies between solution-state NMR and crystallographic data?
- Answer : Contradictions arise from dynamic processes in solution (e.g., ring puckering) vs. fixed conformations in crystals. Strategies include:
- Solid-state NMR to compare with X-ray data.
- Variable-temperature H NMR to assess rotational barriers (e.g., methoxy group flexibility).
- DFT calculations to model energetically favorable conformers .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Answer : Key optimizations:
- Catalyst screening : Ionic liquids (e.g., [EtNH][HSO]) reduce side reactions vs. TBAB .
- Solvent gradients : Stepwise addition of ethanol-water (4:1) improves yield to >95%.
- Temperature control : Slow cooling during crystallization prevents amorphous byproducts .
Q. What computational methods validate the compound’s supramolecular architecture?
- Answer :
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. π-π stacking).
- Mercury software visualizes crystal packing, revealing 2D networks via N–H···N bonds (2.8–3.0 Å) and π-π interactions (3.62 Å centroid separation) .
Q. How is the compound’s bioactivity correlated with its structural motifs?
- Answer :
- Molecular docking identifies interactions between the pyrano ring and ATP-binding pockets (e.g., kinase inhibitors).
- SAR studies show that 4-methoxy groups enhance hydrophobic interactions, while nitrile groups improve solubility via dipole interactions. Bioassays (e.g., antimicrobial testing) validate activity trends predicted computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
